Chiral Purity vs. Racemate
The (2R)-enantiomer is supplied with a defined absolute configuration, whereas the racemic mixture lacks stereochemical control. The (2R)-2-ethynylazetidine free base is commercially available at 98% purity . In asymmetric catalysis, chiral azetidine ligands achieve enantiomeric ratios up to 95:5 (ee = 90%) in Pd-catalyzed arylations [1]. The racemate would yield a maximum 50% er under identical conditions.
| Evidence Dimension | Enantiomeric purity (er / %ee) |
|---|---|
| Target Compound Data | 98% purity (free base); up to 95:5 er in catalytic applications |
| Comparator Or Baseline | Racemic 2-ethynylazetidine: 1:1 er; achiral piperidine/azetidine analogs: not applicable |
| Quantified Difference | The (2R)-enantiomer enables >90% ee in catalytic transformations; racemate provides 0% ee |
| Conditions | Commercial supplier specification (Leyan); Pd-catalyzed asymmetric arylation of sulfonylimine with phenylboronic acid |
Why This Matters
For stereoselective synthesis and chiral drug discovery, the defined (2R)-configuration is mandatory; the racemate is unsuitable.
- [1] Tian, D., Chen, G., Xiao, X., Wang, X., & Zhang, H. (2025). Synthesis of chiral Azetidine and its application in asymmetric synthesis. Tetrahedron Letters, 163, 155617. DOI: 10.1016/j.tetlet.2025.155617. View Source
